molecular formula C7H9N3O2 B1587968 2-Methyl-5-nitrobenzene-1,4-diamine CAS No. 25917-89-9

2-Methyl-5-nitrobenzene-1,4-diamine

Cat. No. B1587968
CAS RN: 25917-89-9
M. Wt: 167.17 g/mol
InChI Key: PJRDJHIRYREDHP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzene-1,4-diamine is a chemical compound with the molecular formula C7H9N3O2 . It is also known as 4-Methyl-5-nitrobenzene-1,2-diamine and N1-Methyl-5-nitrobenzene-1,2-diamine . It is used as an important pharmaceutical raw material .


Synthesis Analysis

The synthesis of 2-Methyl-5-nitrobenzene-1,4-diamine involves several steps. The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitrobenzene-1,4-diamine is 167.17 g/mol . The IUPAC name is 4-methyl-5-nitro-1,2-benzenediamine or N2-methyl-4-nitro-1,2-benzenediamine .


Chemical Reactions Analysis

Nitrobenzenes are prone to attack by strong nucleophiles at activated positions (typically ortho and para positions relative to the nitro group) . The reversibly formed σH adduct cannot easily eliminate the hydride ion to complete the substitution .


Physical And Chemical Properties Analysis

2-Methyl-5-nitrobenzene-1,4-diamine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at room temperature . .

Scientific Research Applications

Hydrogen Bonding in Nitrobenzene Derivatives

Research on the hydrogen bonding in nitrobenzene derivatives, such as 4-nitrobenzene-1,2-diamine, has revealed detailed insights into their molecular structures. These studies have shown how hydrogen bonding contributes to the formation of pleated-sheet hydrogen-bonded two-dimensional structures, leading to applications in understanding molecular interactions and designing new materials (Geiger & Parsons, 2014).

Luminescent Metal–Organic Frameworks

New zinc-based metal–organic frameworks (MOFs) have been developed for sensitive detection of various ions and compounds in water and ethanol, demonstrating the potential of nitrobenzene derivatives in environmental monitoring and safety applications (Xu et al., 2020).

Corrosion Inhibition

Nitrobenzene derivatives have been explored as corrosion inhibitors for mild steel in acidic conditions, showcasing their utility in protecting industrial materials. The effectiveness of these compounds in preventing corrosion underscores their importance in extending the lifespan of metal components in harsh environments (Singh & Quraishi, 2016).

Charge Localization in Radical Anions

The effect of ortho substitution on charge localization in dinitrobenzene radical anions has been studied, providing valuable information for the design of electronic materials. Understanding how charge distribution affects material properties is crucial for developing new electronic devices (Telo et al., 2011).

Chirality in Chemical Compounds

Investigations into the chirality of octahedral centers determined by tetradentate Schiff base ligands, including nitrobenzene derivatives, offer insights into asymmetric synthesis and chiral materials. These studies have implications for pharmaceutical synthesis and the creation of materials with unique optical properties (Rudbari et al., 2015).

Safety And Hazards

The compound is an irritant of the skin, eyes, and mucous membranes . It is classified as hazardous for acute toxicity (from oral, dermal, and inhalation exposure), and skin sensitization .

Future Directions

The future directions of 2-Methyl-5-nitrobenzene-1,4-diamine could involve further exploration of its synthesis and applications. For instance, the acyl group must be converted to an alkane prior to the nitration step . Additionally, the compound’s use as a pharmaceutical raw material suggests potential for further development in the medical field .

properties

IUPAC Name

2-methyl-5-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRDJHIRYREDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180591
Record name 1,4-Benzenediamine, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzene-1,4-diamine

CAS RN

25917-89-9
Record name 2-Methyl-5-nitro-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25917-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitro-1,4-benzenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52VV9CT2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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